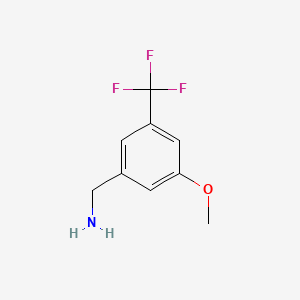

![molecular formula C13H12FN B1322542 4-[(4-氟苯基)甲基]苯胺 CAS No. 129121-50-2](/img/structure/B1322542.png)

4-[(4-氟苯基)甲基]苯胺

描述

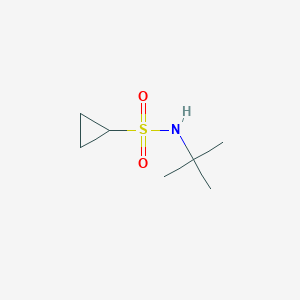

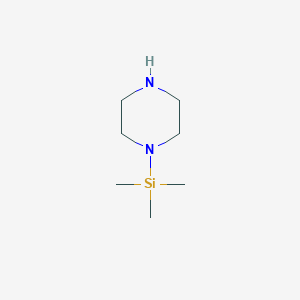

“4-[(4-Fluorophenyl)methyl]aniline” is a chemical compound that is used as a model compound to study the biotransformation of secondary aromatic amines . It is also known as 4-Fluoro-N-methylaniline .

Synthesis Analysis

The synthesis of “4-[(4-Fluorophenyl)methyl]aniline” involves various methods. One such method involves the reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . Another method involves the reaction of hydrated metal (II) chloride with the Schiff base ligand (L) in a methanolic medium .Molecular Structure Analysis

The molecular structure of “4-[(4-Fluorophenyl)methyl]aniline” involves a benzamide moiety that is N-linked to a benzyl group . The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data .Chemical Reactions Analysis

The reactivity of “4-[(4-Fluorophenyl)methyl]aniline” arises from the presence of a lone pair of electrons on the nitrogen atom, making it susceptible to a variety of chemical reactions .科学研究应用

有机合成和催化:

- 4-[(4-氟苯基)甲基]苯胺用于氢胺化反应,显示出对不同异构体的区域选择性结果。它在合成复杂有机化合物(Younis et al., 2016)中发挥着重要作用。

化学合成和催化性能:

- 该化合物参与了使用固体酸催化剂合成N-(双(4-氟苯基)亚甲基)。其反应条件和催化性能已得到广泛研究,突显了它在有机合成中的多功能性(Zhang Zhong-biao, 2012)。

生物医学研究:

- 在药物化学中,探索了4-[(4-氟苯基)甲基]苯胺衍生物作为低β脂蛋白血症药物的潜力,表明了它在治疗应用中的相关性(Lednicer et al., 1979)。

传感器和检测方法的发展:

- 最近的研究开发了涉及4-[(4-氟苯基)甲基]苯胺衍生物的双功能荧光框架,用于尿液中生物标志物的检测,展示了它在敏感和选择性生物传感中的应用(Jin & Yan, 2021)。

材料科学和电致变色:

- 材料科学研究利用4-[(4-氟苯基)甲基]苯胺衍生物创造了新型电致变色材料,突显了它们在开发具有特定光学性能的先进材料中的实用性(Li et al., 2017)。

安全和危害

“4-[(4-Fluorophenyl)methyl]aniline” is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Relevant Papers Several papers have been published on “4-[(4-Fluorophenyl)methyl]aniline” and related compounds. These papers discuss the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as the synthesis and characterization of Schiff Base . These papers provide valuable insights into the properties and potential applications of “4-[(4-Fluorophenyl)methyl]aniline” and similar compounds.

属性

IUPAC Name |

4-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRONHUYSFVLOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626776 | |

| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129121-50-2 | |

| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

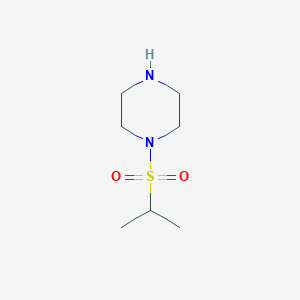

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)